Binding Mode Differentiation: VEGFR2-IN-7 as a Prototypical Type II DFG-Out Binder
VEGFR2-IN-7 was discovered and characterized as a fragment that specifically binds to the back pocket of the non-phosphorylated (inactive) DFG-out conformation of the VEGFR2 kinase domain [1]. This contrasts with Type I inhibitors like sunitinib, which target the active DFG-in conformation [1]. The primary literature does not provide a direct, head-to-head IC50 comparison for VEGFR2-IN-7 against other compounds in a standard kinase assay.
| Evidence Dimension | Binding Mode / Conformational State of VEGFR2 Targeted |
|---|---|
| Target Compound Data | Type II inhibitor; binds to non-phosphorylated, DFG-out conformation of VEGFR2 [1] |
| Comparator Or Baseline | Sunitinib (Type I inhibitor): binds to phosphorylated, DFG-in conformation of VEGFR2 [1] |
| Quantified Difference | Not quantified in the available primary literature for VEGFR2-IN-7. |
| Conditions | Structural biology and biochemical characterization from primary discovery literature. |
Why This Matters
The distinct binding mode can lead to different kinetic properties, such as slower dissociation (longer residence time), which may translate to more durable target engagement in vivo and a differentiated selectivity profile compared to Type I inhibitors.
- [1] Iwata H, Oki H, Okada K, Takagi T, Tawada M, Miyazaki Y, Imamura S, Hori A, Lawson JD, Hixon MS, Kimura H, Miki H. A Back-to-Front Fragment-Based Drug Design Search Strategy Targeting the DFG-Out Pocket of Protein Tyrosine Kinases. ACS Med Chem Lett. 2012 Feb 28;3(4):342-6. View Source
